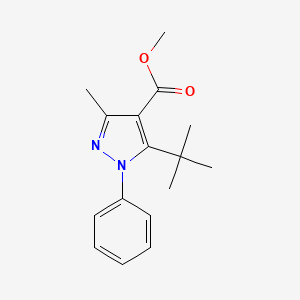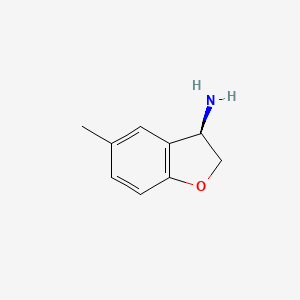![molecular formula C10H9BrN2O2 B15234140 Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B15234140.png)
Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate typically involves the functionalization of the imidazo[1,5-a]pyridine scaffold. Common synthetic routes include:
Condensation Reactions: This involves the reaction of 2-aminopyridines with α-bromoketones or α-chloroketones.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two molecules through an oxidation process.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next.
Aminooxygenation and Hydroamination Reactions: These involve the addition of amino and oxygen groups to the imidazo[1,5-a]pyridine scaffold.
Chemical Reactions Analysis
Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate undergoes various types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity . The specific pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate can be compared with other similar compounds such as:
- 3-Bromo-7-methylimidazo[1,2-a]pyridine
- 7-Bromo-3-methylimidazo[1,5-a]pyridine
- Imidazo[1,5-a]pyrimidine derivatives
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-12-5-8-3-7(10(14)15-2)4-9(11)13(6)8/h3-5H,1-2H3 |
InChI Key |
FNJGEEVEELADBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C(=CC(=C2)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B15234065.png)
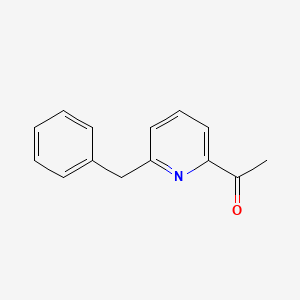
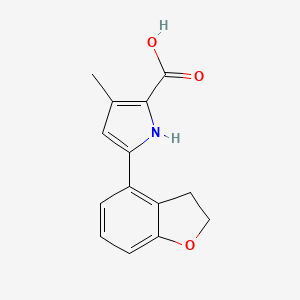
![5-Chloro-2-methylfuro[3,2-b]pyridine](/img/structure/B15234077.png)

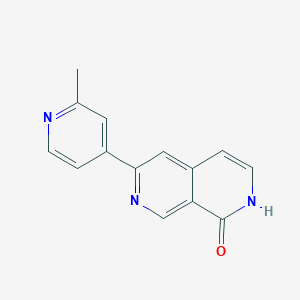

![3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one](/img/structure/B15234093.png)
![Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15234094.png)

